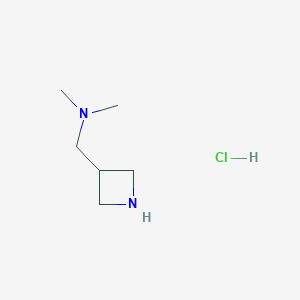

azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

Description

BenchChem offers high-quality azetidin-3-yl-N,N-dimethylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about azetidin-3-yl-N,N-dimethylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMVFXWYLCCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630496 | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-55-8 | |

| Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, a substituted azetidine derivative of interest in medicinal chemistry. The azetidine scaffold is a valuable building block in drug discovery, known for imparting favorable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity to bioactive molecules. This guide details the experimental protocols for a multi-step synthesis, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflow and a representative biological screening process.

Introduction to 3-Substituted Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as pharmacologically relevant scaffolds.[1] Their inherent ring strain and well-defined stereochemistry offer unique opportunities for designing novel therapeutic agents. Modifications at the 3-position of the azetidine ring allow for the introduction of diverse functional groups that can interact with biological targets. Derivatives of 3-substituted azetidines have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Furthermore, they have been explored as triple reuptake inhibitors for the treatment of depression and as potential agents against Mycobacterium tuberculosis.[2] The synthesis of specific derivatives like azetidin-3-yl-N,N-dimethylmethanamine hydrochloride provides a key intermediate for the development of novel therapeutics.

Synthetic Pathway Overview

The synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride can be efficiently achieved through a three-step process starting from the commercially available N-Boc-protected 3-hydroxymethylazetidine. The pathway involves:

-

Oxidation: The primary alcohol of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is oxidized to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate.

-

Reductive Amination: The aldehyde is then converted to the tertiary amine, tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate, via reductive amination with dimethylamine.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, which concurrently forms the final product, azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride.

This synthetic route is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate

This step involves the oxidation of the primary alcohol to an aldehyde. A common and effective method is the Swern oxidation or a similar procedure using reagents like IBX (2-iodoxybenzoic acid).

Protocol: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethyl acetate, 2-iodoxybenzoic acid (IBX) (2.0 eq) is added. The reaction mixture is heated to reflux and stirred overnight. After cooling to room temperature, the mixture is filtered to remove the solid byproduct. The filtrate is concentrated under reduced pressure to yield the crude tert-butyl 3-formylazetidine-1-carboxylate, which can be used in the next step without further purification.[3]

Step 2: Synthesis of tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate

This transformation is a reductive amination reaction. The aldehyde is first reacted with dimethylamine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

Protocol: tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) is dissolved in a chlorinated solvent like 1,2-dichloroethane (DCE). A solution of dimethylamine (2.0 M in THF, 1.2 eq) is added, followed by a catalytic amount of acetic acid (0.1 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for 4-12 hours until completion, as monitored by TLC or LC-MS. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by flash column chromatography on silica gel.

Step 3: Synthesis of azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride

The final step involves the removal of the acid-labile N-Boc protecting group and the formation of the dihydrochloride salt.

Protocol: tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate (1.0 eq) is dissolved in a suitable solvent such as methanol or dioxane. A solution of hydrochloric acid (e.g., 4 M HCl in dioxane, or concentrated HCl) is added, and the mixture is stirred at room temperature for 2-4 hours. The completion of the deprotection is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The resulting solid is often triturated with a non-polar solvent like diethyl ether to afford the pure azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride as a solid, which is then collected by filtration and dried under vacuum.

Data Presentation

The following table summarizes the quantitative data for the described synthetic pathway. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reactant | Reagents | Product | Molecular Formula | Molecular Weight ( g/mol ) | Representative Yield (%) |

| 1 | tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 2-Iodoxybenzoic acid (IBX), Ethyl Acetate | tert-butyl 3-formylazetidine-1-carboxylate | C₉H₁₅NO₃ | 185.22 | ~99[3] |

| 2 | tert-butyl 3-formylazetidine-1-carboxylate | Dimethylamine, Sodium triacetoxyborohydride, Acetic Acid, 1,2-Dichloroethane | tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | 70-85 |

| 3 | tert-butyl 3-((dimethylamino)methyl)azetidine-1-carboxylate | Hydrochloric Acid, Dioxane/Methanol | azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride | C₆H₁₆Cl₂N₂ | 187.11[4] | >95 |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for azetidin-3-yl-N,N-dimethylmethanamine dihydrochloride.

General Workflow for Biological Evaluation

While a specific signaling pathway for the title compound is not yet fully elucidated in publicly available literature, its structural motifs are common in compounds targeting monoamine transporters. The following diagram illustrates a general workflow for evaluating such a compound.

Caption: General workflow for the biological evaluation of a 3-substituted azetidine derivative.

Conclusion

This technical guide outlines a practical and efficient three-step synthesis for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. The described protocols, starting from a readily available N-Boc-protected azetidine precursor, provide a reliable method for obtaining this valuable chemical intermediate. The strategic importance of the azetidine core in medicinal chemistry suggests that this compound and its analogs will continue to be of significant interest for the development of novel therapeutics. The provided workflows and data serve as a foundational resource for researchers engaged in the synthesis and evaluation of new azetidine-based compounds.

References

- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 2. WO1999019297A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

chemical properties of 3-((dimethylamino)methyl)azetidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-((Dimethylamino)methyl)azetidine dihydrochloride is a substituted azetidine compound of interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active molecules. Its presence can influence a compound's physicochemical properties, such as basicity and lipophilicity, as well as its metabolic stability and target-binding affinity. This technical guide provides a summary of the available chemical and physical properties of 3-((dimethylamino)methyl)azetidine dihydrochloride, alongside a discussion of general experimental approaches for the synthesis and characterization of related azetidine derivatives.

Core Chemical Properties

While specific experimental data for 3-((dimethylamino)methyl)azetidine dihydrochloride is limited in publicly available literature, some fundamental properties can be identified from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 321890-22-6 | [1][2][3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |

| Appearance | White powder | [1] |

| Purity | ≥99% | [1] |

Synthesis and Characterization: General Protocols

Detailed experimental protocols for the synthesis of 3-((dimethylamino)methyl)azetidine dihydrochloride are not explicitly described in the available literature. However, general synthetic strategies for substituted azetidines can be inferred from patents and research articles. A plausible synthetic route could involve the initial formation of an N-protected azetidine precursor, followed by functionalization at the 3-position and subsequent deprotection and salt formation.

A general workflow for the synthesis and characterization of a substituted azetidine like 3-((dimethylamino)methyl)azetidine could be conceptualized as follows:

Caption: General workflow for azetidine synthesis and analysis.

Experimental Methodologies (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the azetidine ring protons, the dimethylamino group, and the methyl group. Chemical shifts, splitting patterns, and integration would be analyzed to elucidate the structure.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

To determine the molecular weight of the free base and confirm its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns could provide further structural information.

Chromatography:

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the synthesized compound. A suitable column and mobile phase would be selected to achieve good separation of the product from any impurities or starting materials.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for 3-((dimethylamino)methyl)azetidine dihydrochloride have not been reported in the reviewed literature. However, the azetidine scaffold is a component of numerous pharmacologically active compounds.

Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anticancer, and central nervous system (CNS) active agents. The rigid four-membered ring can act as a conformational constraint, which can be advantageous for binding to specific biological targets.

The potential biological effect of a novel azetidine compound would typically be investigated through a series of in vitro and in vivo studies.

Caption: Drug discovery process for novel chemical entities.

Conclusion

3-((Dimethylamino)methyl)azetidine dihydrochloride is a chemical entity with potential for use in drug discovery, given the established importance of the azetidine scaffold. However, a comprehensive public dataset of its specific chemical properties, detailed experimental protocols, and biological activity is currently unavailable. The information provided here serves as a foundational guide based on the general principles of azetidine chemistry and pharmacology. Further empirical investigation is required to fully characterize this compound and explore its potential applications.

References

- 1. 3-((DIMETHYLAMINO)METHYL)AZETIDINE DIHYDROCHLORIDE, CasNo.321890-22-6 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 2. 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE(942308-06-7) 1H NMR [m.chemicalbook.com]

- 3. 3-((DIMETHYLAMINO)METHYL)AZETIDINE DIHYDROCHLORIDE | 321890-22-6 [chemicalbook.com]

Spectroscopic and Methodological Analysis of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride: A Technical Overview

An in-depth analysis of the spectroscopic data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its related salts remains a significant challenge due to the limited availability of comprehensive, publicly accessible experimental data. This technical guide consolidates the currently available information and outlines the general experimental protocols applicable to the characterization of such compounds, providing a framework for researchers, scientists, and drug development professionals.

While a complete spectroscopic dataset for the specifically named "azetidin-3-yl-N,N-dimethylmethanamine hydrochloride" is not readily found in scientific literature or chemical databases, data for the closely related compound, 1-Azetidin-3-yl-dimethylamine hydrochloride (CAS 935670-07-8), and the dihydrochloride salt, 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6), offer valuable insights. It is crucial for researchers to verify the exact chemical structure and salt form of their sample to ensure accurate data interpretation.

Chemical Structure and Identification

The core structure consists of an azetidine ring substituted at the 3-position with a dimethylaminomethyl group. The hydrochloride salt form results from the protonation of one or both of the basic nitrogen atoms by hydrochloric acid.

Caption: Chemical structure of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its analogs. Due to the scarcity of data for the mono-hydrochloride, information for the dihydrochloride and related structures is included for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1-Azetidin-3-yl-dimethylamine hydrochloride | D₂O | 4.2-4.4 | m | Azetidine CH₂ |

| 3.9-4.1 | m | Azetidine CH | ||

| 3.4-3.6 | m | CH₂-N(CH₃)₂ | ||

| 2.9 | s | N(CH₃)₂ |

Note: Data is inferred from available spectra and may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Expected Chemical Shift (δ) ppm | Assignment |

| 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | D₂O | ~55-60 | Azetidine CH₂ |

| ~40-45 | Azetidine CH | ||

| ~60-65 | CH₂-N(CH₃)₂ | ||

| ~45-50 | N(CH₃)₂ |

Note: These are predicted chemical shift ranges based on analogous structures. Experimental verification is required.

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | Expected m/z | Fragment |

| 1-(azetidin-3-yl)-N,N-dimethylmethanamine | ESI+ | 115.1285 [M+H]⁺ | Molecular Ion |

| 71.0706 | [Azetidine-CH₂]⁺ | ||

| 58.0651 | [CH₂N(CH₃)₂]⁺ |

Note: Data corresponds to the free base. In the hydrochloride salt, the base peak would likely be the protonated molecular ion.

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Expected Wavenumber (cm⁻¹) | Assignment |

| Amine Hydrochloride Salts (General) | Solid (KBr) | 3000-2700 (broad) | N-H stretch (ammonium) |

| ~2700-2400 (broad) | N⁺-H stretch (tertiary amine salt) | ||

| 1600-1500 | N-H bend | ||

| 2950-2850 | C-H stretch (aliphatic) |

Note: These are general ranges for amine hydrochlorides. Specific peak positions will vary.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of the target compound are not widely published. However, the following general procedures are standard for the characterization of similar small molecule amine hydrochlorides.

Synthesis of Azetidine Derivatives

The synthesis of 3-substituted azetidines often involves multi-step sequences. A common strategy is the cyclization of a suitable 1,3-difunctional propane derivative. For the synthesis of 1-(azetidin-3-yl)-N,N-dimethylmethanamine, a plausible route could involve the reaction of a protected 3-(halomethyl)azetidine with dimethylamine, followed by deprotection.

Caption: A potential synthetic workflow for the target compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts of N-H protons are solvent-dependent and may exchange with deuterium in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, a standard pulse sequence is used. The spectral width is typically set from -2 to 12 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. The spectral width is generally set from 0 to 200 ppm.

-

The chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent peak.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ionization source.

Data Acquisition (ESI-MS):

-

Electrospray ionization in positive ion mode (ESI+) is typically used for the analysis of amines.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

The mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) is scanned over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and inducing fragmentation.

Infrared (IR) Spectroscopy

Sample Preparation (Solid State):

-

KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹), usually over the range of 4000 to 400 cm⁻¹.

Conclusion

While a comprehensive, experimentally verified spectroscopic dataset for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is not currently available in the public domain, this guide provides the foundational information based on closely related analogs and standard analytical methodologies. Researchers working with this compound should perform a full suite of spectroscopic analyses to confirm its structure and purity. The provided protocols offer a starting point for developing robust analytical methods for this and similar azetidine derivatives. Further publication of experimental data for this compound would be a valuable contribution to the scientific community.

In-depth Technical Guide: Physicochemical Properties of CAS 741287-55-8

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Analysis of the Physicochemical Properties of the Compound Associated with CAS 741287-55-8

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical entity correctly associated with CAS number 741287-55-8. Initial database searches revealed a discrepancy in the chemical name associated with this CAS number. This guide clarifies the identity of the compound and presents its known and predicted physicochemical characteristics. Due to a notable absence of published experimental data for many properties, this document relies on computationally predicted values and clearly distinguishes between experimental and theoretical data. Furthermore, in the absence of specific biological pathway information for this compound, conceptual diagrams illustrating relevant scientific workflows are provided to fulfill visualization requirements.

Chemical Identity Clarification

A thorough investigation of chemical databases and supplier information indicates that CAS number 741287-55-8 is assigned to Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its related salts (e.g., dihydrochloride), not "7-(4-methoxyphenyl)-2-methyl-6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-pyrazino[2,3-c]quinolin-5-one" as sometimes erroneously listed. This guide will focus exclusively on the physicochemical properties of Azetidin-3-yl-N,N-dimethylmethanamine and its hydrochloride salts.

Physicochemical Properties

The following tables summarize the available physicochemical data for CAS 741287-55-8. It is critical to note that a significant portion of this data is computationally predicted and has not been experimentally verified in peer-reviewed literature.

Table 1: General and Structural Information

| Property | Value | Source |

| Chemical Name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride | |

| Synonyms | (azetidin-3-ylmethyl)dimethylamine hydrochloride | |

| CAS Number | 741287-55-8 | |

| Molecular Formula | C6H15ClN2 (hydrochloride)[1] | [1] |

| Molecular Weight | 150.65 g/mol (hydrochloride)[1] | [1] |

| Canonical SMILES | CN(C)CC1CNC1.Cl | [2] |

| InChIKey | ZVHHFWKWIVLISO-UHFFFAOYSA-N | [2] |

Table 2: Computed Physicochemical Properties (Dihydrochloride form)

| Property | Predicted Value | Source |

| Molecular Formula | C6H16Cl2N2 | [2] |

| Molecular Weight | 187.11 g/mol | [2] |

| Exact Mass | 186.0690539 Da | [2] |

| Topological Polar Surface Area | 15.3 Ų | [2] |

| Complexity | 66.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Table 3: Experimental Data (Limited Availability)

| Property | Value | Source/Notes |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| LogP | No data available |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of CAS 741287-55-8 are not available in the public domain. However, standard methodologies for these measurements are well-established in the pharmaceutical sciences. Below are generalized protocols that would be suitable for characterizing this compound.

3.1. Determination of Melting Point The melting point can be determined using a digital melting point apparatus. A small, finely powdered sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.

3.2. Determination of Solubility The equilibrium solubility can be determined in various solvents (e.g., water, ethanol, buffers at different pH values). A known excess of the compound is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.3. Determination of pKa The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is then calculated from the titration curve.

3.4. Determination of LogP (Octanol-Water Partition Coefficient) The LogP value can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

As no specific signaling pathways or detailed experimental workflows for CAS 741287-55-8 are documented, the following diagrams illustrate relevant conceptual processes for the audience of researchers and drug development professionals.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. This compound is primarily available as a research chemical and building block for synthesis.[3] The azetidine scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules.[4][5][6] However, the specific biological functions of this particular derivative have not been reported.

Safety and Handling

The GHS hazard statements for the dihydrochloride form of this compound indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

CAS 741287-55-8 is identified as Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride. While structural information is available, there is a significant lack of experimentally determined physicochemical data. The majority of the available properties are based on computational predictions. There is currently no information on the biological activity of this compound. This technical guide serves as a summary of the existing knowledge and highlights the areas where further experimental investigation is required to fully characterize this research chemical.

References

- 1. 741287-55-8|1-(Azetidin-3-yl)-N,N-dimethylmethanamine hydrochloride| Ambeed [ambeed.com]

- 2. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Sazetidine-A

Compound: Sazetidine-A (also related to the chemical class of N,N-dimethyl-1-(azetidin-3-yl)methanamine derivatives)

Executive Summary

Sazetidine-A is a high-affinity, selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in the central nervous system implicated in nicotine addiction, cognitive function, and pain perception. Its mechanism of action is notably complex, distinguishing it from typical nicotinic agonists and antagonists. Sazetidine-A functions as a "silent desensitizer" and a partial agonist, with its pharmacological effects being highly dependent on the subunit stoichiometry of the α4β2 nAChR. This dual activity provides a unique pharmacological profile with therapeutic potential for conditions such as nicotine dependence and neurological disorders. This guide delineates the core mechanism of action of Sazetidine-A, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows.

Core Mechanism of Action

The primary molecular target of Sazetidine-A is the α4β2 nicotinic acetylcholine receptor. Its mechanism is twofold:

-

Silent Desensitization: Sazetidine-A binds with high affinity to the α4β2 nAChR and stabilizes it in a desensitized conformational state without prior activation of the ion channel.[1] This action potently blocks the receptor's response to subsequent stimulation by agonists like nicotine.[1] The term "silent" is used because it induces desensitization without the initial channel opening and ion flux characteristic of agonists.[1]

-

Stoichiometry-Dependent Partial Agonism: The α4β2 nAChR can assemble into two primary stoichiometries with differing pharmacological properties: a high-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, (α4)₃(β2)₂. Sazetidine-A's agonist activity is critically dependent on which isoform it interacts with.

This complex interaction allows Sazetidine-A to modulate nicotinic neurotransmission in a nuanced manner, potentially offering a therapeutic advantage by reducing the adverse effects associated with non-selective nicotinic agents.

Quantitative Pharmacological Data

The pharmacological profile of Sazetidine-A has been characterized through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity (Ki) of Sazetidine-A at Nicotinic Acetylcholine Receptors

| Receptor Subtype | Species | Ki (nM) | Radioligand | Reference(s) |

| α4β2 | Human | ~0.5 - 0.64 | [³H]Epibatidine | [1][5] |

| α4β2 | Rat | ~0.41 - 0.5 | [³H]Epibatidine | [1][5] |

| α3β4 | Human | 52 | [³H]Epibatidine | [5] |

| α3β4 | Rat | ~10,000 - 12,000 | [³H]Epibatidine | [6] |

| α7 | Rat | ~3,500 | [¹²⁵I]α-Bungarotoxin | [6] |

Sazetidine-A demonstrates a remarkable selectivity for the α4β2 nAChR, with a selectivity ratio of approximately 24,000-fold for rat α4β2 over rat α3β4 receptors.[1]

Table 2: Functional Activity (EC₅₀/IC₅₀) of Sazetidine-A

| Assay Type | Receptor Stoichiometry | Parameter | Value | Reference(s) |

| Nicotine-Stimulated Function | α4β2 | IC₅₀ | ~30 nM | [1] |

| Dopamine Release (Rat Striatal Slices) | Native α4β2 | EC₅₀ | 1.1 nM | |

| Noradrenaline Release (Rat Hippocampal Slices) | Native α3β4 | EC₅₀ | 4,500 nM | [2] |

| TEVC (Xenopus Oocytes) | (α4)₂(β2)₃ (HS) | EC₅₀ | 6.1 nM | [2] |

| TEVC (Xenopus Oocytes) | (α4)₃(β2)₂ (LS) | EC₅₀ | 2.4 nM | [2] |

| TEVC (Xenopus Oocytes) | (α4)₂(β2)₃ (HS) | Efficacy | Full Agonist (~98%) | [2] |

| TEVC (Xenopus Oocytes) | (α4)₃(β2)₂ (LS) | Efficacy | Partial Agonist (~6%) | [2][4] |

Signaling Pathways and Logical Relationships

The interaction of Sazetidine-A with α4β2 nAChRs initiates downstream signaling events, most notably the modulation of dopamine release in the mesolimbic pathway, which is crucial for the rewarding effects of nicotine.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the characterization of Sazetidine-A.

Radioligand Competition Binding Assay for α4β2 nAChR

This protocol determines the binding affinity (Ki) of Sazetidine-A by measuring its ability to compete with a radiolabeled ligand ([³H]Epibatidine) for binding to the α4β2 nAChR.

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human α4β2 nAChR or from rat brain tissue (e.g., cortex or thalamus).

-

Radioligand: [³H]Epibatidine (Specific Activity: ~30-60 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 100 µM Nicotine or 10 µM Epibatidine).

-

Test Compound: Sazetidine-A stock solution.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: a. Homogenize cells or tissue in ice-cold Assay Buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. c. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g) for 30 minutes at 4°C. d. Wash the pellet by resuspending in fresh Assay Buffer and repeating the centrifugation. e. Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., via BCA assay).

-

Binding Reaction: a. In a 96-well plate, combine: i. Assay Buffer. ii. Membrane preparation (typically 50-150 µg of protein). iii. A fixed concentration of [³H]Epibatidine (e.g., 1 nM). iv. Varying concentrations of Sazetidine-A for the competition curve, or the non-specific binding control. b. Incubate the mixture for 2-4 hours at room temperature to reach equilibrium.

-

Filtration and Quantification: a. Rapidly filter the reaction mixture through the pre-soaked glass fiber filters using a vacuum manifold. b. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the Sazetidine-A concentration. c. Determine the IC₅₀ value (the concentration of Sazetidine-A that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure ion flow through nAChRs expressed in Xenopus oocytes, allowing for the functional characterization of Sazetidine-A's agonist or antagonist properties at specific receptor stoichiometries.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for nAChR subunits (α4 and β2).

-

Microinjection and TEVC setup (amplifier, manipulators, data acquisition system).

-

Glass microelectrodes (filled with 3 M KCl).

-

Recording solution (e.g., ND96).

Procedure:

-

Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate oocytes from a female Xenopus laevis frog. b. To express different stoichiometries, inject oocytes with varying ratios of α4 and β2 subunit cRNA (e.g., a 1:10 α4:β2 ratio favors the high-sensitivity (α4)₂(β2)₃ isoform). c. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

TEVC Recording: a. Place an oocyte in the recording chamber and perfuse with recording solution. b. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection). c. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV). d. Apply Sazetidine-A at various concentrations via the perfusion system. e. Record the inward current elicited by the compound.

-

Data Analysis: a. Measure the peak current amplitude at each concentration of Sazetidine-A. b. Plot the normalized current response against the logarithm of the Sazetidine-A concentration. c. Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal activation) and the maximum response (efficacy ) relative to a full agonist like acetylcholine.

[³H]Dopamine Release from Rat Striatal Slices

This ex vivo assay measures the ability of Sazetidine-A to stimulate dopamine release from dopaminergic nerve terminals, providing a functional measure of its agonist activity at native nAChRs.

Materials:

-

Rat striatal tissue.

-

[³H]Dopamine.

-

Superfusion system.

-

Krebs-Ringer buffer.

-

Scintillation counter.

Procedure:

-

Slice Preparation and Loading: a. Prepare coronal slices (e.g., 300 µm thick) of rat striatum. b. Pre-incubate the slices in oxygenated Krebs-Ringer buffer. c. Load the slices with [³H]Dopamine by incubating them in buffer containing the radiotracer.

-

Superfusion and Release Stimulation: a. Transfer the loaded slices to a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [³H]Dopamine release. b. Switch to a buffer containing Sazetidine-A at various concentrations to stimulate release. c. Collect fractions of the perfusate at regular intervals.

-

Quantification and Analysis: a. Add scintillation fluid to each collected fraction and quantify the radioactivity. b. Calculate the fractional release of [³H]Dopamine for each sample. c. Plot the stimulated release as a function of Sazetidine-A concentration to determine the EC₅₀ and maximum effect (Emax ).

Conclusion

Sazetidine-A represents a significant advancement in the field of nicotinic receptor pharmacology. Its unique mechanism of action, characterized by potent "silent" desensitization of α4β2 nAChRs and a sophisticated stoichiometry-dependent partial agonism, sets it apart from conventional nicotinic ligands. This dual functionality allows for a nuanced modulation of the cholinergic and dopaminergic systems. The comprehensive data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Sazetidine-A and similar compounds for a range of neurological and psychiatric disorders.

References

- 1. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sazetidine-A, a selective α4β2 nicotinic acetylcholine receptor desensitizing agent on alcohol and nicotine self-administration in selectively bred alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, a key building block in pharmaceutical synthesis. In the absence of extensive published quantitative data for this specific molecule, this document focuses on the fundamental principles and methodologies for determining its solubility in organic solvents. It offers detailed experimental protocols relevant to drug discovery and development and presents a logical workflow for solubility assessment. This guide is intended to equip researchers and drug development professionals with the necessary tools to evaluate the solubility of this and similar amine hydrochloride salts, a critical parameter for reaction kinetics, purification, and formulation.

Introduction

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a substituted azetidine derivative of interest in medicinal chemistry due to the prevalence of the azetidine ring in modern pharmaceuticals. The azetidine moiety can impart unique conformational constraints and improve physicochemical properties such as aqueous solubility and metabolic stability. Understanding the solubility of its hydrochloride salt in various organic solvents is paramount for its effective use in synthetic chemistry and pharmaceutical development. Solubility dictates the choice of reaction media, influences reaction rates, and is a critical factor in the design of crystallization and purification processes. Furthermore, in the context of formulation, the solubility profile of an active pharmaceutical ingredient (API) or intermediate in organic solvents can be relevant for the preparation of amorphous solid dispersions or for certain dosage forms.

As an amine hydrochloride, the solubility of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is governed by the polarity of the solvent and its ability to solvate the ionic salt. Generally, amine hydrochlorides exhibit higher solubility in polar solvents. However, the interplay of the non-polar hydrocarbon portions of the molecule and the ionic hydrochloride group can lead to more complex solubility behavior that necessitates empirical determination.

Principles of Amine Hydrochloride Solubility

The solubility of an amine hydrochloride in an organic solvent is a function of the equilibrium between the solid crystal lattice and the solvated ions. The overall process can be described by the following equilibrium:

R₃NH⁺Cl⁻ (solid) ⇌ R₃NH⁺ (solvated) + Cl⁻ (solvated)

Several factors influence this equilibrium:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the ammonium cation and the chloride anion, thus favoring dissolution. Protic polar solvents, such as alcohols, can also engage in hydrogen bonding with the chloride anion and the N-H group of the cation, further enhancing solubility.

-

Lattice Energy: The strength of the ionic interactions in the crystal lattice of the amine salt must be overcome by the energy of solvation. Higher lattice energies generally lead to lower solubility.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most salts, the dissolution process is endothermic, meaning solubility increases with temperature. However, this is not universally true and must be determined experimentally.

-

Common Ion Effect: The presence of a common ion (e.g., from another chloride salt) in the solvent can suppress the solubility of the amine hydrochloride.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in a range of organic solvents is not widely available in peer-reviewed literature. Therefore, the following table is presented as an illustrative example of how such data should be structured for comparative analysis. The values are hypothetical and should be determined experimentally.

| Solvent | Chemical Class | Polarity Index | Temperature (°C) | Hypothetical Solubility (g/L) |

| Methanol | Alcohol (protic) | 5.1 | 25 | > 100 |

| Ethanol | Alcohol (protic) | 4.3 | 25 | 50 - 100 |

| Isopropanol | Alcohol (protic) | 3.9 | 25 | 10 - 25 |

| Acetonitrile | Nitrile (aprotic) | 5.8 | 25 | 5 - 10 |

| Dichloromethane | Halogenated | 3.1 | 25 | < 1 |

| Toluene | Aromatic | 2.4 | 25 | < 0.1 |

| Heptane | Aliphatic | 0.1 | 25 | < 0.01 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The two main types of solubility measured are thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is often measured in high-throughput settings and can be influenced by the rate of dissolution.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3]

Objective: To determine the equilibrium concentration of a saturated solution of the test compound in a specific solvent.

Materials:

-

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Add an excess amount of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride to a known volume of the selected organic solvent in a sealed vial. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step.

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility is often determined in early drug discovery to quickly assess the solubility of a large number of compounds.[4][5]

Objective: To determine the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Materials:

-

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of measuring turbidity (nephelometry)

Procedure:

-

Prepare a concentrated stock solution of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in DMSO (e.g., 10 mM).

-

Using an automated liquid handler, dispense the selected organic solvents into the wells of a 96-well plate.

-

Add increasing volumes of the DMSO stock solution to the wells to create a range of concentrations.

-

Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a logical workflow for the experimental determination and classification of the solubility of a compound like azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.

Caption: Workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for azetidin-3-yl-N,N-dimethylmethanamine hydrochloride in organic solvents is limited, this guide provides the necessary framework for researchers and drug development professionals to determine these critical parameters. By employing standardized methodologies such as the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility, a comprehensive understanding of the compound's behavior in various solvent systems can be achieved. This knowledge is essential for optimizing synthetic routes, developing robust purification strategies, and enabling effective formulation development. The principles and protocols outlined herein are broadly applicable to other amine hydrochloride salts and serve as a valuable resource in pharmaceutical research and development.

References

Technical Guide on the Room Temperature Stability of Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of the stability of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride at ambient room temperature. Due to the proprietary nature of specific stability data for this compound, this guide establishes a framework based on the known chemical behavior of azetidine derivatives and standard industry practices for stability assessment as outlined by the International Council for Harmonisation (ICH). The primary stability concern for azetidines is the potential for ring-opening reactions, particularly under acidic conditions, which is driven by the inherent strain of the four-membered ring.[1] This guide presents hypothetical stability data and detailed experimental protocols to serve as a robust template for internal validation and research.

Chemical Properties and Structure

-

IUPAC Name: 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride[2]

-

Synonyms: 3-[(Dimethylamino)methyl]azetidine dihydrochloride[3]

-

Molecular Weight: 187.11 g/mol [2]

-

Chemical Structure:

-

SMILES: CN(C)CC1CNC1.Cl.Cl[2]

-

Stability Profile at Room Temperature

The stability of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is critical for ensuring its quality, safety, and efficacy as a pharmaceutical intermediate. The following sections detail hypothetical data from long-term and accelerated stability studies.

3.1 Long-Term Stability Data (Hypothetical)

The following table summarizes the projected stability of the compound when stored under standard long-term conditions (25°C ± 2°C / 60% RH ± 5% RH) in well-sealed, inert containers.

Table 1: Hypothetical Long-Term Stability Data

| Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance | pH (1% aq. solution) |

| 0 | 99.9 | < 0.1 | White crystalline solid | 5.5 |

| 6 | 99.7 | 0.2 | Conforms | 5.4 |

| 12 | 99.5 | 0.4 | Conforms | 5.4 |

| 18 | 99.2 | 0.7 | Conforms | 5.3 |

| 24 | 99.0 | 0.9 | Conforms | 5.2 |

3.2 Forced Degradation Studies (Hypothetical)

Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of analytical methods.[4] Azetidine rings are known to be susceptible to acid-catalyzed ring-opening.[1][5]

Table 2: Hypothetical Forced Degradation Data

| Stress Condition | Duration | Assay (%) | Major Degradant (%) | Comments |

| Acid Hydrolysis (0.1N HCl, 60°C) | 12 h | 85.2 | 12.1 (Degradant A) | Significant degradation observed, consistent with acid-catalyzed ring opening. |

| Base Hydrolysis (0.1N NaOH, 60°C) | 12 h | 98.1 | 1.2 (Degradant B) | Relatively stable under basic conditions. |

| Oxidation (6% H₂O₂, 25°C) | 24 h | 96.5 | 2.5 (Degradant C) | Moderate degradation, likely N-oxidation of the tertiary amine. |

| Thermal (80°C) | 72 h | 99.3 | 0.5 | Highly stable under thermal stress. |

| Photostability (ICH Q1B) | 1.2 M lux h | 99.8 | < 0.1 | Highly stable under photolytic stress. |

Experimental Protocols

Detailed and validated protocols are necessary for reproducible stability testing.

4.1 Stability-Indicating HPLC Method

-

Objective: To quantify azetidin-3-yl-N,N-dimethylmethanamine hydrochloride and its degradation products.

-

Methodology:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: As the analyte lacks a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is employed.

-

Sample Preparation: Accurately weigh and dissolve 10 mg of the compound in 10 mL of Mobile Phase A.

-

4.2 Forced Degradation Protocol

-

Objective: To generate potential degradation products and test method specificity.

-

Methodology:

-

Prepare a 1 mg/mL stock solution of the compound in water.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N HCl. Heat at 60°C. Withdraw aliquots at specified time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2N NaOH. Heat at 60°C. Withdraw aliquots, neutralize with HCl, and dilute.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 12% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots and dilute.

-

Thermal: Store the solid compound in an oven at 80°C. Periodically sample, dissolve, and analyze.

-

Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.

-

Visualizations: Workflows and Pathways

5.1 Stability Testing Workflow

Caption: General workflow for stability assessment.

5.2 Plausible Degradation Pathways

Caption: Plausible degradation pathways under stress conditions.

Conclusion and Recommendations

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is projected to be a stable molecule under standard room temperature storage conditions when protected from moisture. However, it demonstrates a significant susceptibility to degradation under acidic conditions, leading to the cleavage of the azetidine ring. It is imperative to avoid contact with acidic substances during storage, handling, and processing. The provided analytical methods and protocols offer a validated starting point for in-house quality control and stability programs. Further investigation using techniques like LC-MS/MS is recommended to definitively characterize any observed degradants.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Azetidinyl-N,N-dimethylmethanamine dihydrochloride Sigma-Aldrich [sigmaaldrich.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

In-depth Technical Guide to the Crystal Structure of Azetidinium Salts: A Case Study of Azetidine Hydrochloride

Disclaimer: As of December 2025, the specific crystal structure of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is not publicly available in crystallographic databases or peer-reviewed literature. To fulfill the request for an in-depth technical guide, this document provides a comprehensive analysis of a closely related and structurally foundational compound: azetidine hydrochloride . The crystal structure of this parent azetidinium salt serves as a valuable proxy, offering key insights into the structural characteristics, bond parameters, and intermolecular interactions that are anticipated for more complex 3-substituted azetidine hydrochloride derivatives.

Introduction

Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their rigid, strained ring system can impart unique conformational constraints on molecules, influencing their binding to biological targets. The protonation of the azetidine nitrogen to form an azetidinium salt, typically as a hydrochloride, is a common strategy to enhance aqueous solubility and improve crystalline properties.

This guide details the crystal structure of azetidine hydrochloride, providing a foundational understanding of the geometry and packing of a simple azetidinium cation. The presented data and protocols are based on the crystallographic information available for azetidine, which serves as a model system for substituted analogues like azetidin-3-yl-N,N-dimethylmethanamine hydrochloride.

Crystallographic Data for Azetidine

The crystal structure of azetidine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The following tables summarize the key crystallographic data and atomic coordinates.

Table 1: Crystal Data and Structure Refinement for Azetidine

| Parameter | Value |

| Empirical Formula | C₃H₈N |

| Formula Weight | 58.11 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 6.096(3) Å |

| b | 4.698(2) Å |

| c | 13.018(7) Å |

| α | 90° |

| β | 90.59(4)° |

| γ | 90° |

| Volume | 372.6(3) ų |

| Z | 4 |

| Density (calculated) | 1.035 Mg/m³ |

| Absorption Coefficient | 0.062 mm⁻¹ |

| F(000) | 128 |

| Refinement | |

| R-factor (%) | 4.5 |

Table 2: Selected Bond Lengths and Angles for Azetidine

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C1-C2 | 1.541(3) |

| C2-N1 | 1.488(3) |

| N1-C3 | 1.487(3) |

| C3-C1 | 1.541(3) |

| Bond Angles | |

| C3-C1-C2 | 87.2(2) |

| N1-C2-C1 | 89.9(2) |

| C2-N1-C3 | 93.0(2) |

| N1-C3-C1 | 89.9(2) |

Experimental Protocols

The determination of a crystal structure involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement. The following sections describe a representative protocol for obtaining the crystal structure of a simple azetidinium salt like azetidine hydrochloride.

Synthesis and Crystallization

A common route to azetidine hydrochloride involves the deprotection of a suitable N-protected azetidine derivative. For instance, N-benzhydrylazetidine can be deprotected via hydrogenolysis under acidic conditions to yield the azetidinium salt.

Synthesis Workflow

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound.

Data Collection Workflow

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.

Structure Solution and Refinement Workflow

Structural Analysis and Discussion

The crystal structure of azetidine reveals a puckered four-membered ring, which is a characteristic feature of such strained systems. The degree of puckering can be influenced by the substituents on the ring. In the case of azetidine hydrochloride, the protonation of the nitrogen atom leads to the formation of an azetidinium cation, with the chloride anion providing charge balance.

The N-H bond of the azetidinium cation is expected to participate in hydrogen bonding with the chloride anion, which is a key feature of the crystal packing. In the case of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride, one would anticipate a similar puckered azetidinium ring. The protonation would likely occur at the more basic dimethylamino nitrogen, leading to a tertiary ammonium salt. The crystal packing would be influenced by hydrogen bonding between the ammonium proton and the chloride anion, as well as by van der Waals interactions of the dimethylaminomethyl substituent.

Conclusion

While the specific crystal structure of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride remains to be determined and reported, the analysis of the foundational azetidine hydrochloride structure provides a robust framework for understanding the key structural features of this class of compounds. The data and protocols presented in this guide are representative of the methodologies used in the field of chemical crystallography and offer valuable insights for researchers and drug development professionals working with azetidine-based molecules. The determination of the crystal structure of the title compound would be a valuable addition to the structural database, allowing for a more detailed comparison with the parent azetidinium salt.

The Ascent of Azetidines: A Technical Guide to the Discovery and Synthesis of Novel Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, coupled with its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, has led to a surge in its incorporation into drug candidates. This technical guide provides an in-depth exploration of the discovery and synthesis of novel azetidine building blocks, offering a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Strategies for Azetidine Ring Formation

The construction of the strained four-membered azetidine ring requires specialized synthetic methodologies. The most prevalent and effective strategies can be broadly categorized into intramolecular cyclizations, [2+2] cycloadditions, and ring expansions of smaller heterocycles.

Intramolecular Cyclization: A Workhorse Approach

Intramolecular cyclization of γ-amino alcohols or γ-haloamines remains one of the most common and reliable methods for synthesizing the azetidine ring.[1] This approach involves the nucleophilic attack of the nitrogen atom to displace a leaving group at the γ-position.

A general workflow for this process is depicted below:

Caption: General workflow for azetidine synthesis via intramolecular cyclization.

Experimental Protocol: Synthesis of Substituted Azetidines via Intramolecular Cyclization of a γ-Amino Alcohol [2]

-

Activation of the Hydroxyl Group (Mesylation):

-

Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

-

-

Cyclization:

-

Dissolve the crude mesylate in a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

-

Add a base (e.g., Sodium Hydride (NaH), 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a convergent and atom-economical route to azetidines.[1][3] This method can be promoted photochemically, often using visible light and a photocatalyst, making it a milder alternative to some traditional methods.[4][5]

Caption: Schematic of the aza Paternò-Büchi reaction for azetidine synthesis.

Recent advances have focused on overcoming the challenges associated with the low photoreactivity of acyclic imines.[6] The use of visible light and triplet energy transfer catalysis has expanded the scope of this reaction.[5]

Other Notable Synthetic Routes

Several other methods for constructing the azetidine ring have been developed, each with its own advantages and limitations. These include:

-

Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1]

-

Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to afford the corresponding azetidine.[1]

-

Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination: This method allows for the synthesis of functionalized azetidines through C-H activation.[7]

Functionalization of the Azetidine Core

Once the azetidine ring is formed, further functionalization is often necessary to generate a diverse library of building blocks for drug discovery.

N-Functionalization

The nitrogen atom of the azetidine ring is a common site for modification. The Boc (tert-butoxycarbonyl) protecting group is frequently employed to facilitate purification and subsequent functionalization.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine [8]

-

Hydrogenolysis:

-

Dissolve 1-diphenylmethyl-3-hydroxyazetidine (1.0 eq) in methanol.

-

Add 10% palladium on carbon catalyst.

-

Carry out the catalytic hydrogenation reaction at room temperature for 3 hours.

-

After completion, remove the catalyst by filtration.

-

-

Boc Protection:

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) and stir at room temperature for 1 hour.

-

After completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify by column chromatography.

-

C3-Functionalization

The C3 position of the azetidine ring is another key site for introducing diversity. Aza-Michael additions to 3-ylideneazetidines provide a powerful tool for installing a variety of substituents.[9]

Caption: Workflow for C3-functionalization of azetidines.

Experimental Protocol: General Procedure for Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate [9]

-

Dissolve the appropriate N-heterocycle (1.0 eq), DBU (1.0 eq), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) in acetonitrile.

-

Stir the mixture at 65 °C for 4–16 hours.

-

Quench the reaction by the addition of water and extract with ethyl acetate (3x).

-

Dry the combined organic solutions over anhydrous Na₂SO₄, and remove the solvents under reduced pressure.

-

Purify the product via flash chromatography.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as the desired substitution pattern, scalability, and stereochemical control. The following table summarizes quantitative data for selected methods.

| Method | Key Features | Aryl Substituent | Yield (%) | Reaction Time (h) | Reference |

| Two-Step Regio- and Diastereoselective Synthesis | Scalable, good functional group tolerance, high diastereoselectivity | Phenyl | 85 | 2 | [10] |

| 4-Chlorophenyl | 78 | 2 | [10] | ||

| 4-Methoxyphenyl | 82 | 2 | [10] | ||

| 2-Bromophenyl (estimated) | ~70-80 | 2 | [10] | ||

| Intramolecular Cyclization of γ-chloroamines | Common route for azetidine formation | Alkyl | 44-55 | - | [10] |

The Azetidine Moiety in Drug Discovery: A Quantitative Perspective

The incorporation of an azetidine ring can significantly impact the biological activity of a molecule. For example, in the development of STAT3 inhibitors, the replacement of a proline linker with an azetidine-2-carboxamide resulted in analogues with sub-micromolar potencies.[11]

| Compound | Linker | STAT3 IC₅₀ (μM) | Reference |

| Proline Analogue | Proline | >18 | [11] |

| 5a | (R)-Azetidine-2-carboxamide | 0.55 | [11] |

| 5o | (R)-Azetidine-2-carboxamide | 0.38 | [11] |

| 8i | (R)-Azetidine-2-carboxamide | 0.34 | [11] |

Similarly, in a series of TZT-1027 analogues, the introduction of a 3-aryl-azetidine moiety led to compounds with potent antiproliferative activities.[12][13]

| Compound | Modification | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) | Reference |

| 1a | 3-Phenyl-azetidine | 2.2 | 2.1 | [12][13] |

These examples highlight the potential of azetidine building blocks to enhance the potency and modulate the properties of drug candidates.

Conclusion

The discovery and synthesis of novel azetidine building blocks is a rapidly evolving field with significant implications for drug discovery. The synthetic methodologies outlined in this guide, from classical intramolecular cyclizations to modern photocatalytic approaches, provide a robust toolbox for accessing a wide range of functionalized azetidines. The strategic incorporation of these unique four-membered heterocycles into drug candidates has been shown to be a powerful strategy for improving potency and other key pharmacological parameters. As our understanding of the synthesis and properties of azetidines continues to grow, so too will their impact on the development of new and innovative therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Azetidin-3-yl-N,N-dimethylmethanamine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride as a versatile building block in medicinal chemistry. The unique structural features of this compound, namely the strained four-membered azetidine ring and the dimethylaminomethyl substituent, offer opportunities for the synthesis of novel chemical entities with diverse biological activities.

Introduction

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a valuable scaffold in drug discovery due to the desirable physicochemical properties conferred by the azetidine ring. The incorporation of an azetidine moiety can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid framework for the precise orientation of substituents. The dimethylaminomethyl group offers a handle for further functionalization or can itself contribute to target engagement through ionic or hydrogen bonding interactions.

Physicochemical Properties

A summary of the key physicochemical properties of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [1] |

| Molecular Weight | 187.11 g/mol | [1] |

| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | [1] |

| CAS Number | 321890-22-6 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water and polar organic solvents |

Applications in Medicinal Chemistry

The primary application of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is as a precursor for the synthesis of more complex molecules with therapeutic potential. The secondary amine of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide variety of substituents.

Synthesis of Kinase Inhibitors

The azetidine scaffold is a common feature in the design of kinase inhibitors. The rigid nature of the ring can help to position key pharmacophoric groups in the ATP-binding pocket of kinases. The dimethylaminomethyl group can be utilized to interact with solvent-exposed regions or to introduce further diversity.

Experimental Protocol: N-Arylation of Azetidin-3-yl-N,N-dimethylmethanamine

This protocol describes a general procedure for the N-arylation of the azetidine ring, a common step in the synthesis of kinase inhibitors.

Materials:

-

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

-

Aryl halide (e.g., 4-fluoronitrobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask, add azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (1.2 eq), aryl halide (1.0 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.1 eq).